molecular formula C18H19N3O4 B2842030 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034253-02-4

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2842030
CAS No.: 2034253-02-4
M. Wt: 341.367
InChI Key: NFDULTJKALWNFM-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3} with a molecular weight of approximately 273.3 g/mol. The structure can be represented as follows:

Structure C14H17N3O3\text{Structure }\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{3}

This compound contains a benzo[d][1,3]dioxole ring, a piperidine ring, and a pyrazin-2-yloxy group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A study examining various derivatives showed that compounds with similar structural features had IC50 values ranging from 1.54 µM to 4.52 µM against cancer cell lines such as HepG2 and HCT116, indicating potent antiproliferative activity compared to standard drugs like doxorubicin .
  • Mechanism of Action : The anticancer mechanisms of these compounds typically involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, induction of apoptosis via the mitochondrial pathway (assessed through Bax and Bcl-2 proteins), and modulation of cell cycle progression .

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their anti-inflammatory properties. For example:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Derivatives containing pyrazole and acrylamide moieties have shown significant inhibition against MMPs, which are crucial in mediating inflammatory responses .

Data Summary

Activity IC50 Values (µM) Cell Lines Tested Reference
Anticancer Activity1.54 - 4.52HepG2, HCT116
Anti-inflammatoryNot specifiedVarious

Case Study 1: Antitumor Efficacy

A recent investigation into the synthesis and biological evaluation of related compounds demonstrated that several derivatives exhibited remarkable cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells. The study highlighted the potential for developing these compounds as lead candidates for anticancer drug development.

Case Study 2: Mechanistic Insights

Research focusing on the mechanistic pathways revealed that compounds similar to this compound could induce apoptosis through both intrinsic and extrinsic pathways. This was evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors in treated cancer cells.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(9-13-3-4-15-16(8-13)24-12-23-15)21-7-1-2-14(11-21)25-17-10-19-5-6-20-17/h3-6,8,10,14H,1-2,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDULTJKALWNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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